3-(Diethylamino)propyl cinnamate
Overview
Description
3-(Diethylamino)propyl cinnamate is an organic compound that belongs to the cinnamate family It is characterized by the presence of a cinnamate ester linked to a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl cinnamate typically involves the esterification of cinnamic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cinnamic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Alcohol derivatives of cinnamate.
Substitution: Various substituted cinnamate esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biobased plastics and other functional materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl cinnamate involves its interaction with cellular components. The compound can modulate membrane fluidity and cell growth by interacting with sterols in the cell membrane. Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl cinnamate
- Ethyl cinnamate
- Propyl cinnamate
- Butyl cinnamate
Comparison
Compared to other cinnamate esters, 3-(Diethylamino)propyl cinnamate is unique due to the presence of the diethylamino propyl group, which imparts distinct chemical and biological properties. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(diethylamino)propyl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17(4-2)13-8-14-19-16(18)12-11-15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFHKZCVSJIJ-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-80-2 | |
Record name | Cinnamic acid, 3-(diethylamino)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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